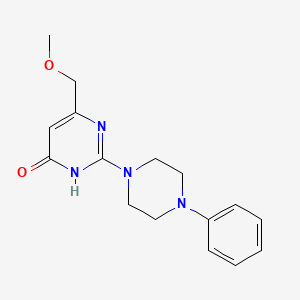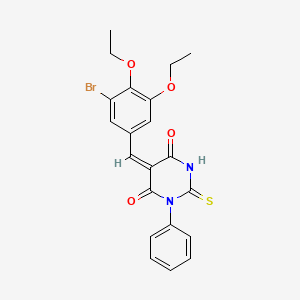![molecular formula C27H24FN3O2 B6069398 1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6069398.png)
1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide, also known as Compound A, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide A is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the modulation of various signaling pathways in the body. For instance, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to the upregulation of genes involved in cell cycle arrest and apoptosis, leading to the anticancer effects of 1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide A.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide A has been shown to have various biochemical and physiological effects in the body. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, it has been shown to reduce the levels of amyloid-beta protein in the brain, leading to the neuroprotective effects in Alzheimer's disease. Additionally, it has been found to increase the levels of serotonin and norepinephrine in the brain, leading to the antidepressant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide A in lab experiments include its high purity and yield, as well as its potent pharmacological effects. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential side effects associated with its use.
Orientations Futures
There are several future directions for research on 1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide A. One direction is to study its potential therapeutic applications in other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to investigate its potential as a combination therapy with other anticancer drugs. Additionally, future studies could focus on the development of more potent derivatives of 1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide A with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide A involves the reaction of 1-(2-fluorobenzoyl)piperidine-3-carboxylic acid with 3-(1H-indol-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide A in high purity and yield.
Applications De Recherche Scientifique
1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide A has been extensively studied for its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and depression. It has been found to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide A has also been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of amyloid-beta protein in the brain. Moreover, it has been found to have antidepressant-like effects by increasing the levels of serotonin and norepinephrine in the brain.
Propriétés
IUPAC Name |
1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c28-23-12-3-2-11-22(23)27(33)31-14-6-9-20(17-31)26(32)29-21-10-5-8-18(15-21)25-16-19-7-1-4-13-24(19)30-25/h1-5,7-8,10-13,15-16,20,30H,6,9,14,17H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKSJSGNNYMYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC(=C3)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-chloro-4-methylphenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione](/img/structure/B6069319.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-methyl-2-phenylethanamine](/img/structure/B6069321.png)
![4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B6069326.png)

![2-{1-cyclohexyl-4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069344.png)
![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B6069349.png)
![sodium 8-hydroxy-6-[(methylamino)sulfonyl]-1-naphthalenesulfonate hydrate](/img/structure/B6069369.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B6069371.png)
![2-[(2-methoxyphenyl)imino]-5-nitrodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6069378.png)
![5-methyl-2-(4-methylphenyl)-4-{[2-(3-methylphenyl)hydrazino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6069386.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6069387.png)

![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6069426.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)propanamide](/img/structure/B6069428.png)